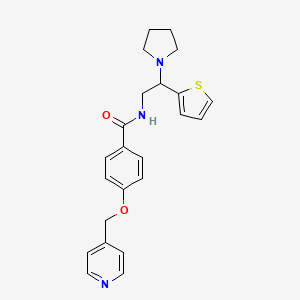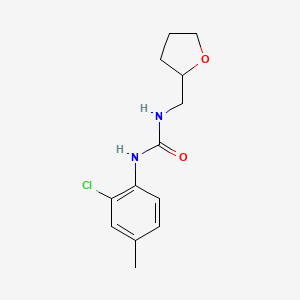
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been studied for its potential use in scientific research. CMU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of ion channels in the brain. Specifically, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain neurotransmitter receptors, including the GABA-A receptor. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anticonvulsant and analgesic effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its specificity for certain ion channels and neurotransmitter receptors. This can allow researchers to study the function and regulation of these targets in a more precise manner. However, one limitation of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea and its effects on ion channels and neurotransmitter receptors. Finally, the development of new analogs of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea could provide insights into the structure-activity relationships of this compound and its potential use in scientific research.
合成方法
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 2-chloro-4-methylphenyl isocyanate with oxalyl chloride, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then treated with ammonia to yield 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea.
科学研究应用
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the regulation of ion channels in the brain. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain ion channels, which could provide insights into their function and regulation.
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-4-5-12(11(14)7-9)16-13(17)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUERMUYSWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

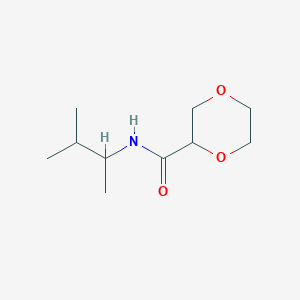
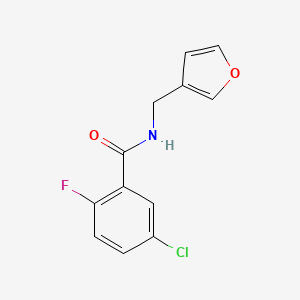
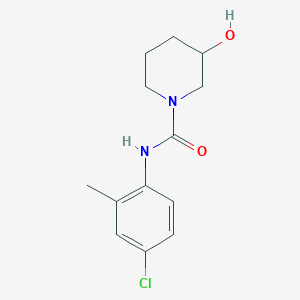

![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
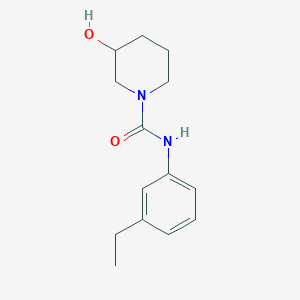


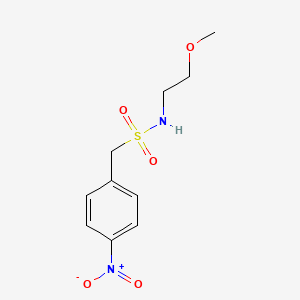

![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
